N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide
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Overview
Description
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to an octanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its hydrazide groups can interact with biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis[(2-ethoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(2-hydroxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(4-chlorobenzylidene)]octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-21-13-9-19(10-14-21)17-25-27-23(29)7-5-3-4-6-8-24(30)28-26-18-20-11-15-22(32-2)16-12-20/h9-18H,3-8H2,1-2H3,(H,27,29)(H,28,30)/b25-17+,26-18+ |
InChI Key |
DKMLHVHCWYJPKV-RPCRKUJJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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